4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride is defined by its molecular formula, C10H12ClFOS2. Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the search results.Scientific Research Applications
Chemiluminescence in Organic Compounds
4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride has been studied for its role in the synthesis of sulfanyl-substituted bicyclic dioxetanes. These dioxetanes exhibit base-induced chemiluminescence, making them of interest in the study of light-producing chemical reactions (Watanabe et al., 2010).
Matrix Metalloproteinase Inhibitors
This compound has been used in the synthesis of hydroxamates that exhibit inhibitory activity against tumor necrosis factor-α converting enzyme (TACE) and matrix metalloproteinases (MMPs). This research is particularly relevant in the context of inflammatory diseases and cancer (Venkatesan et al., 2004).
Membrane Technology
In membrane technology, derivatives of 4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride have been used in the synthesis of novel polymers for desalination applications. These polymers show potential in water purification processes (Padaki et al., 2013).
Fluorescence Studies
Some derivatives of this compound have been utilized in the synthesis of fluorescent materials. For example, certain coumarin derivatives of sulfanyl-substituted butadienes exhibited fluorescence properties, demonstrating potential applications in material science and sensor technology (Ibiş & Sahin, 2016).
Polymer Synthesis
This compound plays a role in the synthesis of sulfonated poly(arylene ether sulfone)s for fuel-cell applications. Its derivatives have been used as building blocks in polymers characterized by high proton conductivity and mechanical strength, making them suitable for use in fuel cells (Bae et al., 2009).
Safety And Hazards
properties
IUPAC Name |
4-(4-fluorophenyl)sulfanylbutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2S2/c11-16(13,14)8-2-1-7-15-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVQUDHIPLMQHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Fluorophenyl)sulfanyl]butane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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